3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
The compound 3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a heterocyclic hybrid molecule comprising three distinct moieties:
Triazolopyrimidine core: A fused bicyclic system (triazole + pyrimidine) substituted with a 4-fluorophenyl group at position 2. This scaffold is commonly associated with kinase inhibition or nucleotide mimicry .
Piperazine linker: A six-membered ring connected via a carbonyl group to the triazolopyrimidine. Piperazine enhances solubility and serves as a flexible spacer for molecular interactions.
The molecular formula is C₂₅H₁₈FN₇O₃ (calculated molecular weight: 507.46 g/mol).
Properties
IUPAC Name |
3-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O3/c25-16-5-7-17(8-6-16)32-22-20(28-29-32)21(26-14-27-22)30-9-11-31(12-10-30)23(33)18-13-15-3-1-2-4-19(15)35-24(18)34/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSWGLOZMLXNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H16ClFN8O3
- Molecular Weight : 482.86 g/mol
- IUPAC Name : (5-chloro-2-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
The compound features a complex structure comprising a triazole-pyrimidine moiety linked to a piperazine and a chromenone component. This unique combination is hypothesized to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. Studies have shown that similar triazole derivatives exhibit significant inhibitory effects on cholinesterases, impacting neurodegenerative pathways .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : The triazole and chromenone components are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the pharmacological potentials of compounds related to this structure:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting that modifications in the piperazine or chromenone moieties could enhance efficacy .
- Enzyme Inhibition Assays : Research focused on the inhibition of cholinesterases revealed that compounds similar to the target molecule showed superior efficacy compared to standard drugs, indicating potential applications in treating Alzheimer's disease .
- Inflammation Models : Experimental models demonstrated that compounds with similar triazole structures effectively reduced inflammation markers in vitro and in vivo, supporting their use as anti-inflammatory agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. The triazolo-pyrimidine core is known for its ability to inhibit essential pathways in cancer cell proliferation.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated an IC50 value of 0.041 µM against A549 lung carcinoma cells .
- Animal Models : In vivo studies indicated that the compound exhibits low toxicity while maintaining high efficacy in tumor suppression at therapeutic doses .
Enzyme Inhibition
The compound also demonstrates considerable potential as an enzyme inhibitor.
Target Enzymes
- Carbonic Anhydrase IX : The compound has been identified as a potent inhibitor of carbonic anhydrase IX, which is implicated in tumor pH regulation and cancer progression.
- Histone Deacetylases (HDACs) : By inhibiting HDACs, the compound may alter epigenetic regulation in cancer cells, promoting differentiation and apoptosis .
Biochemical Analysis
The interaction with these enzymes involves binding to their active sites, forming stable complexes that impede their function. This mechanism is critical for developing targeted therapies for various cancers.
Neuropharmacological Effects
Emerging research indicates that this compound may also have neuropharmacological applications.
Research Findings
A study reported that derivatives of similar compounds significantly improved cognitive functions in animal models of depression and anxiety disorders . Further investigations are needed to elucidate the specific pathways involved.
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | CDK inhibition | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibition of carbonic anhydrase IX | Reduces tumor pH regulation |
| Neuropharmacological | Modulation of neurotransmitters | Potential anxiolytic and antidepressant effects |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Coumarin Positional Isomerism :
- The target compound features a 2H-chromen-2-one (coumarin) at position 3, whereas the analogue in has a 4H-chromen-4-one isomer. This difference may alter fluorescence properties or metabolic stability due to electronic effects .
Functional Group Analysis
- 4-Fluorophenyl Group : Present in all compounds, this electron-withdrawing group enhances metabolic stability and influences π-π stacking in target interactions.
- Triazolopyrimidine vs. Pyrazoline : The triazolopyrimidine core (target compound) offers a larger planar surface for binding compared to pyrazoline, possibly increasing affinity for enzymes like kinases.
- Coumarin Fluorescence : The target compound’s coumarin moiety could enable imaging applications, whereas its absence in ’s compound limits such utility .
Research Implications and Limitations
- Structural Data Gaps : While and provide crystallographic and purity data, the target compound’s crystal structure and biological activity remain uncharacterized in the provided evidence.
- SHELX Refinement : The widespread use of SHELX software () suggests it could be employed for future structural analysis of the target compound.
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step protocols to assemble the triazolopyrimidine core, piperazine linker, and coumarin moiety. Key steps include:
- Triazolopyrimidine formation : Cyclization of 4-fluorophenylhydrazine with a pyrimidine precursor under acidic conditions (e.g., HCl/EtOH) .
- Piperazine coupling : Amide bond formation between the triazolopyrimidine and piperazine-carbonyl intermediates using coupling agents like EDCI/HOBt in dichloromethane .
- Coumarin incorporation : Final coupling via nucleophilic acyl substitution, requiring anhydrous DMF and controlled heating (60–80°C) .
Optimization : Solvent polarity (polar aprotic solvents enhance yield), catalyst selection (e.g., Pd/C for hydrogenation steps), and reaction time (monitored via TLC/HPLC) are critical .
Basic Question: How is the compound’s structural integrity confirmed post-synthesis?
Answer:
Rigorous characterization employs:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; coumarin carbonyl at ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 542.18) .
- X-ray crystallography : Resolves π-stacking interactions between triazolopyrimidine and coumarin moieties in crystalline form .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target binding?
Answer:
SAR strategies include:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups to modulate π-π stacking with kinase active sites .
- Piperazine modification : Introduce methyl or ethyl groups to the piperazine nitrogen to enhance hydrophobicity and membrane permeability .
- Coumarin bioisosteres : Replace the 2H-chromen-2-one with quinolinone to assess impact on solubility and CYP450 interactions .
Validation : Use molecular docking (AutoDock Vina) and in vitro kinase inhibition assays (IC profiling) .
Advanced Question: How to resolve contradictions in reported reaction yields for piperazine coupling steps?
Answer:
Discrepancies arise from:
- Solvent purity : Traces of water in DMF reduce coupling efficiency; use molecular sieves or anhydrous solvent .
- Catalyst degradation : EDCI/HOBt mixtures degrade over time; prepare fresh reagents for each reaction .
- Temperature control : Exothermic reactions above 25°C promote side-product formation; use ice baths during reagent addition .
Troubleshooting : Monitor intermediates via LC-MS and optimize stoichiometry (1.2:1.0 ratio of triazolopyrimidine to piperazine) .
Advanced Question: What strategies improve solubility for in vitro assays without compromising activity?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (5–10% v/v) to enhance aqueous solubility while maintaining compound stability .
- Prodrug design : Introduce phosphate or acetate groups to the coumarin oxygen for transient hydrophilicity .
- Micellar encapsulation : Formulate with poloxamers (e.g., Pluronic F-68) to achieve >90% dissolution in PBS (pH 7.4) .
Advanced Question: How to identify biological targets given the compound’s polypharmacology?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K, CDK2) using competitive binding assays (Caliper LabChip) .
- Pull-down assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
- Transcriptomics : Treat cell lines (e.g., HeLa) and analyze differentially expressed genes via RNA-seq to infer pathway engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
